![molecular formula C11H10FN2NaO2 B2855364 Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197061-57-5](/img/structure/B2855364.png)
Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Chemical Reactions Analysis
Imidazole is an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity
1H-benzo[d]imidazole derivatives, which include Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate, have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . These compounds could potentially be developed into antimicrobial drugs .
Drug Development
Imidazole, a core component of Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate, is a key synthon in the development of new drugs . Derivatives of imidazole show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Tubercular Activity
Some 1H-benzo[d]imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate could potentially have similar applications.
PqsR Antagonist
1H-benzo[d]imidazole derivatives have been used in the development of PqsR antagonists . PqsR is a key regulator of virulence in Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections .
Structure Determination
The crystal structures of 1H-benzo[d]imidazole derivatives have been determined . This could potentially aid in the development of new compounds with similar structures.
ADME Calculations
ADME (Absorption, Distribution, Metabolism, and Excretion) calculations indicate that 1H-benzo[d]imidazole derivatives can be tested as potential drugs . This could be applicable to Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate as well.
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have a broad range of chemical and biological properties and are known to interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound has a predicted boiling point of 3534±220 °C and a density of 149 . These properties may influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a range of biological activities .
Action Environment
The compound is recommended to be stored in a dry, room temperature environment , suggesting that moisture and temperature may affect its stability.
Future Directions
Due to the alarming shortage of novel antimicrobials, targeting quorum sensing (QS), a bacterial cell to cell signaling system controlling virulence, has emerged as a promising approach as an antibiotic adjuvant therapy . This approach relies on combatting bacterial virulence without affecting the viability of the organism and hence inducing milder selective pressure, which may lead to a lower rate of resistance development .
properties
IUPAC Name |
sodium;4-fluoro-1-propan-2-ylbenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2.Na/c1-6(2)14-8-5-3-4-7(12)9(8)13-10(14)11(15)16;/h3-6H,1-2H3,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLLEHDCNWOHRK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC=C2)F)N=C1C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate |
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